S-(6,11-Dihydrodibenzo(b,e)thiepin-11-yl)isothiourea hydrochloride is a compound of significant interest in medicinal chemistry and pharmacology. It is derived from dibenzo[b,e]thiepin, a bicyclic compound that has been studied for its potential therapeutic applications. The compound features a thiepin structure, which contributes to its unique chemical properties and biological activities.
The synthesis of S-(6,11-Dihydrodibenzo(b,e)thiepin-11-yl)isothiourea hydrochloride often begins with 6,11-dihydrodibenzo(b,e)thiepin-11-one as a precursor. This compound can be obtained from various chemical suppliers, such as Sigma-Aldrich, which provides detailed specifications including its molecular formula and structural data .
This compound falls under the category of isothioureas, which are known for their diverse biological activities, including antitumor and antimicrobial properties. The specific subclass of dibenzo[b,e]thiepin derivatives has been explored for its potential in treating various neurological disorders due to its interaction with neurotransmitter systems.
The synthesis of S-(6,11-Dihydrodibenzo(b,e)thiepin-11-yl)isothiourea hydrochloride typically involves the reaction of 6,11-dihydrodibenzo(b,e)thiepin-11-one with isothiourea derivatives. Common methods include:
The reaction conditions must be optimized for yield and purity, often involving solvents such as ethanol or dimethyl sulfoxide. The reaction time and temperature are critical parameters that influence the efficiency of the synthesis.
The molecular formula of S-(6,11-Dihydrodibenzo(b,e)thiepin-11-yl)isothiourea hydrochloride is C14H16ClN2S. Its structure can be represented using various chemical notation systems including SMILES and InChI:
C1=CC2=C(C=C1)C(=C(C=C2)S(=N)N)C(=O)N1S/C14H16ClN2S/c15-14-11-6-2-1-5-10(11)9-16-13-8-4-3-7-12(13)14/h1-8H,9H2The compound exhibits a complex three-dimensional structure due to the presence of multiple rings and functional groups, which significantly affect its chemical behavior and interactions.
S-(6,11-Dihydrodibenzo(b,e)thiepin-11-yl)isothiourea hydrochloride can participate in various chemical reactions:
Each reaction pathway requires specific conditions such as temperature, pH, and catalysts to optimize yields and selectivity.
The mechanism of action for S-(6,11-Dihydrodibenzo(b,e)thiepin-11-yl)isothiourea hydrochloride involves interaction with biological targets such as enzymes or receptors. It is hypothesized that:
Research indicates that similar compounds exhibit activity against certain cancer cell lines and may modulate neurotransmitter levels, suggesting a multifaceted mechanism of action.
Key physical properties include:
Relevant chemical properties include:
S-(6,11-Dihydrodibenzo(b,e)thiepin-11-yl)isothiourea hydrochloride has potential applications in several fields:
This compound exemplifies the intersection of organic synthesis and pharmacological research, highlighting its significance in drug discovery and development efforts.
CAS No.: 1192-42-3
CAS No.: 11104-40-8
CAS No.:
CAS No.: 37734-05-7